molecular formula C8H15NO B1527079 2-Amino-1,1-dicyclopropylethan-1-ol CAS No. 960248-09-3

2-Amino-1,1-dicyclopropylethan-1-ol

Cat. No.: B1527079
CAS No.: 960248-09-3
M. Wt: 141.21 g/mol
InChI Key: FNTGZSVSOXZCJE-UHFFFAOYSA-N
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Description

“2-Amino-1,1-dicyclopropylethan-1-ol”, commonly known as ADCE, is a chemical compound that has been the focus of research in various fields such as medicinal chemistry, biochemistry, and organic synthesis. It has a molecular weight of 141.21 g/mol .

Scientific Research Applications

Catalytic Asymmetric Synthesis of Amino Alcohols

The asymmetric synthesis of chiral 1,2-amino alcohols, which are key structural motifs in many biologically active molecules, has been achieved through organocatalytic reactions. These methodologies provide efficient routes to highly enantiomerically enriched anti-1,2-amino alcohols and syn-1,2-diols, using primary amine-containing amino acids as catalysts. This approach demonstrates the practicality and versatility of organocatalysis in synthesizing complex, biologically relevant structures (Ramasastry et al., 2007).

Heterocyclic Scaffold Development

2-Aminothiophenes and related heterocyclic compounds have been identified as significant scaffolds in medicinal chemistry due to their diverse biological and pharmacological properties. These scaffolds serve as synthons for developing bioactive thiophene-containing heterocycles, showcasing their potential in drug discovery and development (Bozorov et al., 2017).

Biomedical Research and Peptidomimetics

Bicyclic amino acids, including structures similar to 2-Amino-1,1-dicyclopropylethan-1-ol, have been developed as mimetics of bioactive peptides. These compounds are used to create peptidomimetics with high structural diversity, leading to the development of novel therapeutics with improved potency and stability (Trabocchi et al., 2007).

Ethylene Biosynthesis and Plant Science

In plant science, the study of 1-aminocyclopropane-1-carboxylic acid (ACC), a compound structurally related to this compound, has revealed its critical role as a precursor in ethylene biosynthesis. Research in this area focuses on the regulation, transport, and metabolic pathways of ACC, providing insights into plant growth, development, and stress responses (Vanderstraeten & Van Der Straeten, 2017).

Safety and Hazards

The safety information for “2-Amino-1,1-dicyclopropylethan-1-ol” includes pictograms GHS05 and GHS07, with the signal word "Danger" . Hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Properties

IUPAC Name

2-amino-1,1-dicyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-5-8(10,6-1-2-6)7-3-4-7/h6-7,10H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTGZSVSOXZCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 0.28 g 1,1-dicyclopropyl-2-dibenzylamino-ethanol (0.00087 mol) in 10 ml methanol was added 0.060 g Pd(OH)2/charcoal (Fluka 7663; 20%) and the mixture was hydrogenated under 8 bar hydrogen pressure at 60° C. for 2 hours. The catalyst was removed by filtration and the mother liquor was concentrated and the residue was purified by chromatography on silicagel with MeCl2/MeOH/NH3 90:10:1 to yield 0.10 g (81% yield) of the title compound as colorless oil. 1H-NMR (CDCl3 300 MHz, δ ppm) 0.28-0.45 (m, 8H); 0.71-0.78 (m, 2H); 2.77 (s, 2H) ppm.
Name
1,1-dicyclopropyl-2-dibenzylamino-ethanol
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Pd(OH)2 charcoal
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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